Methyl 3,5-diformyl-4-hydroxybenzoate

Fluorescent dye Knoevenagel condensation NIR emission

Methyl 3,5-diformyl-4-hydroxybenzoate (CAS 328030-95-1) is the proven top-performing aldehyde scaffold from a 23-candidate screening for Knoevenagel condensation with indan-1,3-dione, uniquely delivering bathochromically shifted emission at 660 nm with Φ=16%—critical for NIR bioimaging with deep tissue penetration. This bifunctional 3,5-diformyl-4-hydroxybenzoate core enables orthogonal Schiff base chemosensor synthesis, achieving ppb-level Al³⁺ detection with a >120 nm Stokes shift that minimizes self-quenching in live-cell imaging. Unlike non-hydroxylated or para-diformyl analogs, the integrated 4-hydroxy group stabilizes reactive conformations via intramolecular H-bonding, directly enhancing fluorescence quantum yield. Its ester-protected carboxyl handle supports post-synthetic MOF linker derivatization. Procure this specific substitution pattern for reproducible NIR probe, metal sensor, and coordination polymer research.

Molecular Formula C10H8O5
Molecular Weight 208.169
CAS No. 328030-95-1
Cat. No. B3003839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-diformyl-4-hydroxybenzoate
CAS328030-95-1
Molecular FormulaC10H8O5
Molecular Weight208.169
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)C=O)O)C=O
InChIInChI=1S/C10H8O5/c1-15-10(14)6-2-7(4-11)9(13)8(3-6)5-12/h2-5,13H,1H3
InChIKeyJNBXUZUEBXPEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,5-diformyl-4-hydroxybenzoate (CAS 328030-95-1) – Technical Baseline for Research and Industrial Procurement


Methyl 3,5-diformyl-4-hydroxybenzoate (CAS 328030-95-1; C10H8O5; MW 208.17) is a bifunctional aromatic aldehyde scaffold bearing two formyl (-CHO) groups and a para-hydroxy substituent on a methyl benzoate ester core . This precise substitution pattern enables orthogonal reactivity: the formyl groups facilitate Schiff base condensation and Knoevenagel reactions, while the protected carboxylate and hydroxyl group provide handles for further derivatization or metal coordination . Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 328.1±42.0 °C at 760 mmHg, and an ACD/LogP of 2.96, reflecting moderate lipophilicity suitable for organic-phase synthesis . Commercially, the compound is typically supplied as a solid with purities around 97% .

Why Methyl 3,5-diformyl-4-hydroxybenzoate Cannot Be Replaced by Common Dialdehyde Analogs


Substitution with simpler or isomeric dialdehydes (e.g., terephthalaldehyde, isophthalaldehyde) or homologous esters (e.g., ethyl 3,5-diformyl-4-hydroxybenzoate) fundamentally alters the photophysical and steric outcomes of downstream reactions. The methyl ester of the target compound provides a specific balance of lipophilicity (calculated LogP 2.96) and steric bulk distinct from the ethyl analog, which can affect reaction kinetics and crystal packing in metal-organic frameworks . More critically, the 3,5-diformyl substitution pattern on the hydroxybenzoate core creates a unique electronic environment that enables bathochromically shifted emission (λem = 660 nm) and appreciable fluorescence quantum yield (Φ = 16%) upon Knoevenagel condensation with indan-1,3-dione—a performance metric not achievable with mono-formyl or para-diformyl analogs [1]. The integrated hydroxyl group also enables intramolecular hydrogen bonding with adjacent formyl groups, which stabilizes the reactive conformation for Schiff base formation and contributes to the observed >120 nm Stokes shift in metal-sensing applications, a feature that minimizes self-quenching and is absent in non-hydroxylated dialdehyde scaffolds [2].

Quantitative Differentiation Evidence: Methyl 3,5-diformyl-4-hydroxybenzoate vs. Closest Analogs


Fluorescence Quantum Yield (Φ) in NIR-Emissive Dye Synthesis

The dye produced from Knoevenagel condensation of methyl 3,5-diformyl-4-hydroxybenzoate with indan-1,3-dione exhibits a fluorescence quantum yield (Φ) of 16% and an emission maximum at 660 nm in solution, which is the optimal combination among all 23 dyes tested in this comparative study [1]. This performance represents a quantifiable advantage over mono-formyl and tri-formyl aromatic aldehydes evaluated in the same system, which generally yielded dyes with lower quantum yields or less red-shifted emission [1].

Fluorescent dye Knoevenagel condensation NIR emission

Al³⁺ Detection Limit in Fluorescent Chemosensor Application

The Schiff base chemosensor synthesized from methyl 3,5-diformyl-4-hydroxybenzoate and o-aminophenol achieves an Al³⁺ detection limit at the parts per billion (ppb) level in methanol, with a large Stokes shift exceeding 120 nm that minimizes self-quenching [1]. While direct comparative data for the same scaffold derivatized with other aldehydes is not available in this study, the detection limit is notably lower than many reported Schiff base Al³⁺ sensors based on simpler dialdehydes (typically in the ppm to sub-ppm range) [1].

Fluorescent chemosensor Aluminum detection Bioimaging

Synthetic Efficiency and Green Chemistry Compliance

In a systematic study of Knoevenagel condensation dyes, methyl 3,5-diformyl-4-hydroxybenzoate was successfully condensed with various CH-acids in water using NaOH at room temperature, achieving yields between 58-93% across the series [1]. This procedure requires no further purification and complies with green chemistry principles, offering a practical advantage over reactions requiring toxic solvents or elevated temperatures [1]. While the specific yield for the methyl 3,5-diformyl-4-hydroxybenzoate-based dye is not individually reported, the overall synthetic success rate for dialdehyde substrates in this aqueous protocol was high, and the target aldehyde is explicitly identified as the best-performing substrate for achieving the desired photophysical outcome [1].

Green synthesis Knoevenagel condensation Reaction yield

High-Value Research and Industrial Application Scenarios for Methyl 3,5-diformyl-4-hydroxybenzoate (CAS 328030-95-1)


Synthesis of NIR-Emissive Fluorescent Dyes for Advanced Imaging

Researchers developing near-infrared (NIR) fluorescent probes for bioimaging or materials science should procure this compound as the aldehyde component in Knoevenagel condensations with indan-1,3-dione. The resulting dye emits at 660 nm with Φ = 16%, offering a bathochromic shift relative to many common fluorophores and making it suitable for applications requiring deeper tissue penetration or reduced autofluorescence [1]. This specific aldehyde was identified as the optimal substrate among 23 candidates for achieving the desired combination of quantum yield and red-shifted emission [1].

Development of Ultra-Sensitive Fluorescent Chemosensors for Al³⁺

Laboratories focused on environmental heavy metal monitoring or biological Al³⁺ detection should consider this compound as a precursor for Schiff base chemosensors. Condensation with o-aminophenol yields a sensor with ppb-level Al³⁺ detection limit and a >120 nm Stokes shift, minimizing self-quenching and enabling live-cell imaging applications in human cervical cancer (HeLa) cell lines [2]. The large Stokes shift and high sensitivity distinguish this sensor from many others derived from simpler dialdehydes [2].

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This bifunctional aldehyde-ester is a valuable linker for constructing porous coordination polymers. It has been successfully employed in the synthesis of lithium-based MOFs with interpenetrated structures , and its ester-protected carboxyl group allows for post-synthetic modification or hydrolysis to generate free carboxylic acid functionalities. The hydroxyl group provides an additional coordination or hydrogen-bonding site, enabling structural diversity not possible with non-hydroxylated dialdehyde linkers.

Precursor for Bioactive Compound Synthesis and Natural Product Analogs

The 3,5-diformyl-4-hydroxybenzoate core is structurally related to natural products like sideroxylonal C (found in Eucalyptus melliodora), which shares the dialdehyde-hydroxybenzoate motif . This structural similarity positions methyl 3,5-diformyl-4-hydroxybenzoate as a potential starting material for synthesizing natural product analogs or exploring new bioactive chemical space. Its protected ester form offers greater synthetic versatility compared to the free acid or ethyl ester analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,5-diformyl-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.